(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
This compound is a mouthful, but let’s break it down It belongs to the class of pyridine derivatives and features an intricate structure with fused heterocyclic rings
Chemical Name: (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
IUPAC Name: (5Z)-5-[(4-acetylphenyl)furan-2-yl]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
Molecular Formula: C₂₄H₁₈N₂O₄
Systematic Name: 4-Methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, (5Z)-5-[(4-acetylphenyl)furan-2-yl]methylidene
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
Condensation Reaction:
Industrial Production:
While not widely produced industrially, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential drug candidates due to its unique structure.
Industry: Limited applications, but it may serve as a precursor for specialized materials.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While this compound is relatively unique, similar pyridine-based structures include:
- Pyridine derivatives with fused heterocyclic rings.
- Other α,β-unsaturated ketones.
: IUPAC name source: [PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1
Properties
Molecular Formula |
C20H14N2O4 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C20H14N2O4/c1-11-16(19(24)22-20(25)17(11)10-21)9-15-7-8-18(26-15)14-5-3-13(4-6-14)12(2)23/h3-9H,1-2H3,(H,22,24,25)/b16-9- |
InChI Key |
KNGOHZSJNAXLKY-SXGWCWSVSA-N |
Isomeric SMILES |
CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)C)C#N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)C)C#N |
Origin of Product |
United States |
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